Moguisteine, chemically known as (R,S)-ethyl 2-((2-methoxyphenoxy)methyl)-3-oxo-3-(1,3-thiazolidin-3-yl)propanoate, is a novel, peripherally acting, non-narcotic antitussive agent [, , , , ]. It effectively suppresses cough without exhibiting the central nervous system side effects typically associated with opioid-based cough suppressants [, , ]. While its exact mechanism of action remains to be fully elucidated, studies suggest that it exerts its antitussive effects through interactions with peripheral sensory nerves in the airways, specifically targeting rapidly adapting receptors (RARs) [, , ].
Moguisteine is synthesized from guaiacol, a natural compound found in many plants, particularly in the wood of certain trees. The classification of moguisteine falls under pharmaceuticals, specifically within the category of antitussives. Its development was aimed at providing a safer alternative to conventional narcotic cough suppressants, thereby minimizing the risk of addiction and side effects associated with central nervous system depressants .
The synthesis of moguisteine involves a multi-step process that begins with the reaction of guaiacol with specific reagents to form intermediate compounds. The key steps include:
The synthesis parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity.
Moguisteine's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features a thiazolidine ring which contributes to its biological activity.
The molecular weight of moguisteine is approximately 265.33 g/mol, which is relevant for dosage formulation and pharmacokinetic studies .
Moguisteine participates in several chemical reactions that are pertinent to its pharmacological profile:
Moguisteine's mechanism of action primarily involves peripheral inhibition of sensory nerve endings that mediate cough reflexes. Unlike central acting antitussives that target the brain's cough center, moguisteine works by:
This mechanism allows for effective cough suppression while minimizing central nervous system side effects.
Moguisteine exhibits several notable physical and chemical properties:
These properties are vital for formulation development and ensuring effective delivery in therapeutic applications.
Moguisteine has several significant applications in medicine:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2